1,2-Diethoxyethane

Beschreibung

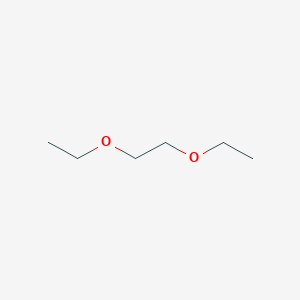

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDKZFUFMNSQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2, Array | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53609-62-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-ethyl-ω-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53609-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025285 | |

| Record name | Ethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95 °F. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

250.5 °F at 760 mmHg (NTP, 1992), 121.4 °C | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

95 °F (NTP, 1992), 95 °F (35 °C) (OPEN CUP), 35 °C o.c. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN WATER 2%; SOL IN OILS, Very soluble in acetone, benzene, ethyl ether, ethanol, In water, 8.37X10+4 mg/L at 25 °C, Solubility in water: moderate | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8484 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8484 g/cu m at 20 °C, Bulk density: 7 lb/gal at 20 °C, Relative density (water = 1): 0.85 | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air = 1), Relative vapor density (air = 1): 4.07 | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20 mmHg at 58.5 °F ; 40 mmHg at 85.5 °F (NTP, 1992), 9.4 [mmHg], 3.37 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

629-14-1 | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol diethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol diethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F99O7F0CYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-101 °F (NTP, 1992), -74 °C | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1,2-Diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the fundamental properties of 1,2-diethoxyethane (DEE), a versatile polar aprotic solvent. It covers its physical, chemical, and spectroscopic properties, along with detailed safety information, common applications, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference and comparison. Visual diagrams generated using Graphviz are included to illustrate key workflows and logical processes.

Core Physical and Chemical Properties

This compound, also known as ethylene glycol diethyl ether or ethyl glyme, is a clear, colorless liquid with a characteristic ether-like odor.[1][2] It is a highly stable diether that finds significant use as a solvent and reaction medium.[3] Its miscibility with water and various organic solvents makes it valuable in a wide range of chemical processes.[4]

Table 1: Fundamental Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethylene glycol diethyl ether, Diethyl cellosolve, Ethyl glyme | [2][5] |

| CAS Number | 629-14-1 | [2][6] |

| Molecular Formula | C₆H₁₄O₂ | [3][6] |

| Molecular Weight | 118.17 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [1][7] |

| Odor | Faint, ether-like | [1][2] |

| Melting Point | -74 °C (-101.2 °F) | [1][5][6] |

| Boiling Point | 121-121.4 °C (250.5 °F) at 760 mmHg | [1][2] |

| Density | 0.8417 - 0.8484 g/cm³ at 20 °C | [1][8] |

| Refractive Index | 1.390 - 1.394 (at 20 °C, D-line) | [6][7] |

| Vapor Pressure | 9.4 - 12.5 hPa at 20 °C | [5][8] |

| Flash Point | 20.6 - 35 °C (69 - 95 °F) | [5] |

| Water Solubility | 20 - 34 g/L at 20 °C; Miscible | [4][8] |

| LogP (Octanol/Water) | 0.66 - 0.7 | [1][2][6] |

| Dynamic Viscosity | 0.65 mPas at 20 °C | [8] |

| Heat of Vaporization | 36.28 kJ/mol | [1] |

| Heat of Combustion | -3908 kJ/mol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data is available across various common spectroscopic techniques.

Table 2: Spectroscopic Data Identifiers for this compound

| Spectrum Type | Availability / Key Information | Source(s) |

| ¹H NMR | Data available. | [2] |

| ¹³C NMR | Data available. | [2] |

| Mass Spec (MS) | Electron Ionization (EI) spectra are available. | [9][10] |

| Infrared (IR) | IR spectrum data is available. | [10] |

Chemical Reactivity and Stability

This compound is chemically stable under typical conditions.[4] However, like other ethers, it can form explosive peroxides upon exposure to air and light, particularly during storage.[1][11] It is recommended to store it under an inert atmosphere, such as nitrogen, and away from sources of ignition.[1]

Key Reactivity Information:

-

Peroxide Formation: Prone to forming peroxides. Containers should be dated upon opening and tested for peroxides before use, especially before distillation.[11]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[1]

-

Hazardous Decomposition: When heated to decomposition, it may produce irritating, corrosive, and/or toxic gases, including carbon monoxide and carbon dioxide.[1]

-

Flammability: It is a highly flammable liquid and vapor. Its vapors are heavier than air and can travel to an ignition source and flash back.[1][8]

Primary Applications

The unique solvent properties of this compound make it suitable for a variety of applications in research and industry.

-

Solvent in Organic Synthesis: It serves as a versatile polar aprotic solvent capable of dissolving a wide range of polar and non-polar substances.[4][12] It is particularly useful in reactions involving organometallic reagents due to its ability to form stable complexes with cations.[12]

-

Industrial Solvent: It is used in the ink, paint, and coating industries.[5][13]

-

Electrochemistry: It has gained attention as a component in electrolytes for lithium-ion batteries, serving as an alternative to its analogue, 1,2-dimethoxyethane (DME).[12]

-

Other Uses: It is also used as a depainting agent, thinner, flushing agent, and stabilizer.[13]

Safety and Toxicology

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Code | Statement | Source(s) |

| Flammable Liquid | H225 | Highly flammable liquid and vapour. | [8][14] |

| Eye Irritation | H319 | Causes serious eye irritation. | [8][14] |

| Reproductive Toxicity | H360Df | May damage the unborn child. Suspected of damaging fertility. | [8][15] |

Handling and First Aid:

-

Personal Protective Equipment (PPE): Use appropriate safety equipment, including safety glasses, gloves, and a lab coat.[1]

-

Inhalation: If inhaled, immediately move to fresh air. If symptoms develop, seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and water while removing contaminated clothing.[1][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[1]

-

Spills: Absorb spills with an inert material (e.g., sand, diatomite) and dispose of the contaminated material properly. Ensure adequate ventilation and eliminate all ignition sources.[8]

A logical workflow for handling a chemical spill is outlined below.

Caption: Workflow for handling a this compound spill.

Experimental Protocols

Determination of Boiling Point via Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a liquid sample using minimal material.[16][17]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 150 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

-

Sample of this compound (~0.5 mL)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound.[16]

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.[16]

-

Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the bottom of the test tube is level with the thermometer bulb.[17]

-

Thiele Tube Setup: Insert the thermometer assembly into the Thiele tube, which should be filled with oil to a level above the side-arm. The sample should be positioned near the center of the main body of the tube.

-

Heating: Gently heat the side-arm of the Thiele tube with a burner. The shape of the tube allows for convection currents to create a uniform temperature distribution in the oil.[17]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the sample's boiling point.[16]

-

Boiling Point Determination: Remove the heat source. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[16][17]

-

Recording: Record the temperature and the ambient barometric pressure.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for boiling point determination.

Synthesis Pathway

A common method for synthesizing ethers like this compound is the Williamson ether synthesis. A plausible route starts from an alkene, such as ethene, which is first converted to a diol (ethylene glycol), followed by a double alkylation.

The logical steps for a laboratory synthesis are shown below.

Caption: A potential synthesis pathway for this compound.

References

- 1. This compound(629-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Ethylene glycol diethyl ether | C6H14O2 | CID 12375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 629-14-1 | FD175611 | Biosynth [biosynth.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound [stenutz.eu]

- 7. 629-14-1・this compound・054-02823・058-02826[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. cpachem.com [cpachem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Ethane, 1,2-diethoxy- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. This compound|High-Purity Solvent for Advanced Research [benchchem.com]

- 13. This compound, 98% | Fisher Scientific [fishersci.ca]

- 14. nextsds.com [nextsds.com]

- 15. Substance Information - ECHA [echa.europa.eu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to 1,2-Diethoxyethane (CAS Number: 629-14-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-diethoxyethane (CAS No. 629-14-1), a versatile diether solvent. It covers its physicochemical properties, synthesis, applications, safety and toxicity, and spectroscopic data. This document is intended to be a valuable resource for professionals in research, development, and manufacturing who utilize or are considering the use of this compound.

Physicochemical Properties

This compound, also known as ethylene glycol diethyl ether or diethyl cellosolve, is a clear, colorless liquid with a faint, ether-like odor.[1] It is a polar aprotic solvent with good chemical stability.[2][3] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [2][4][5] |

| Molecular Weight | 118.17 g/mol | [2][4][5] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Faint, ether-like | [1] |

| Melting Point | -74 °C | [6] |

| Boiling Point | 121.4 °C | [6] |

| Density | 0.8417 g/cm³ at 20 °C | [7] |

| Viscosity | 0.65 mPas at 20 °C | [7] |

| Vapor Pressure | 12.5 hPa at 20 °C | [7] |

| Flash Point | 19 °C (66.2 °F) | [6] |

| Solubility in Water | 34 g/L at 20 °C | [7] |

| logP (Octanol-Water Partition Coefficient) | 0.7 | [7] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | See Section 5.1 for detailed assignments. | [8] |

| ¹³C NMR | See Section 5.2 for detailed assignments. | [9] |

| Infrared (IR) Spectroscopy | C-O stretching: ~1150-1060 cm⁻¹, C-H stretching: ~2800-3000 cm⁻¹ | [10] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 74 (for diethyl ether, similar fragmentation expected) | [10] |

Synthesis and Purification

Synthesis via Williamson Ether Synthesis

A common and effective method for the synthesis of ethers like this compound is the Williamson ether synthesis.[11][12] This reaction involves the reaction of an alkoxide with a primary alkyl halide. For this compound, this can be achieved by reacting sodium ethoxide with 2-chloroethoxyethane or by a two-step reaction starting from 2-ethoxyethanol.

Experimental Protocol: Williamson Ether Synthesis of this compound from 2-Ethoxyethanol and an Ethyl Halide

Materials:

-

2-Ethoxyethanol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Ethyl bromide or Ethyl iodide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a calculated amount of sodium hydride (or freshly cut sodium metal) under a nitrogen atmosphere.

-

Add anhydrous THF or DMF to the flask.

-

Slowly add a stoichiometric equivalent of 2-ethoxyethanol dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-ethoxyethoxide.

-

-

Ether Formation:

-

Cool the alkoxide solution to 0 °C.

-

Slowly add a stoichiometric equivalent of ethyl bromide or ethyl iodide dropwise from the dropping funnel.

-

After the addition, heat the reaction mixture to reflux for several hours until TLC or GC analysis indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification by Fractional Distillation

The crude this compound obtained from the synthesis can be purified by fractional distillation to remove any unreacted starting materials and byproducts.

Experimental Protocol: Fractional Distillation of this compound

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

-

Boiling chips

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound and a few boiling chips into the distillation flask.

-

Heat the flask gently with a heating mantle.

-

Slowly increase the temperature and collect the fractions that distill over. The fraction corresponding to the boiling point of this compound (121.4 °C) should be collected.

-

Monitor the temperature at the distillation head; a stable temperature during the collection of a fraction indicates a pure compound.

Applications

This compound's properties as a polar aprotic solvent make it suitable for a variety of applications in both laboratory and industrial settings.

Solvent in Organic Synthesis

Due to its ability to solvate cations, this compound is an excellent solvent for reactions involving organometallic reagents, such as Grignard reagents.[13][14] Its higher boiling point compared to diethyl ether or THF can be advantageous for reactions requiring elevated temperatures.

Experimental Protocol: Preparation of Phenylmagnesium Bromide using this compound as a Co-solvent

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Bromobenzene

-

Anhydrous this compound

-

Anhydrous diethyl ether

-

Three-necked round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser (protected by a drying tube), a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask under a nitrogen atmosphere to activate the magnesium.

-

Grignard Reagent Formation:

-

Prepare a solution of bromobenzene in a mixture of anhydrous diethyl ether and anhydrous this compound.

-

Add a small portion of this solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and the appearance of cloudiness.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.

-

-

Use of the Grignard Reagent: The resulting solution of phenylmagnesium bromide in the mixed ether solvent is ready for use in subsequent reactions.

Electrolyte Component in Lithium-Ion Batteries

Glycol ethers (glymes), including this compound, are investigated as components of electrolytes in lithium-ion batteries due to their good solvating ability for lithium salts and their electrochemical stability.[15][16][17]

Experimental Protocol: Preparation of a Lithium-Ion Battery Electrolyte

Materials:

-

Lithium hexafluorophosphate (LiPF₆) or another suitable lithium salt

-

Anhydrous this compound

-

Anhydrous ethylene carbonate (EC) or other co-solvents

-

Glovebox with an inert atmosphere (e.g., argon)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure (to be performed in a glovebox):

-

Solvent Preparation: Prepare a mixture of the organic solvents (e.g., a 1:1 v/v mixture of this compound and ethylene carbonate) in a volumetric flask.

-

Salt Dissolution: Slowly add the desired amount of lithium salt (e.g., to achieve a 1 M concentration) to the solvent mixture while stirring.

-

Homogenization: Continue stirring until the salt is completely dissolved and the electrolyte solution is homogeneous.

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Safety and Toxicity

This compound is a flammable liquid and vapor.[6] It is harmful if swallowed or inhaled and causes serious eye irritation.[7] Importantly, it is classified as a substance that may damage the unborn child and is suspected of damaging fertility.[7]

Table 3: Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 4390 mg/kg | [7] |

| LD₅₀ | Guinea Pig | Oral | 2440 mg/kg | [17] |

| LCLo | Rat | Inhalation | 8000 ppm/4H | [17] |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors or mists.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

May form explosive peroxides upon storage, especially when exposed to air and light.[6][18] It is recommended to store under a nitrogen blanket and test for the presence of peroxides before use, especially before distillation.[6]

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the two distinct types of protons in the molecule.

Table 4: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~1.21 | Triplet | 6H | -O-CH₂-CH₃ | [8] |

| ~3.47 | Quartet | 4H | -O-CH₂ -CH₃ | [10] |

| ~3.55 | Singlet | 4H | -O-CH₂-CH₂ -O- | [8] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the three different carbon environments.

Table 5: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~15 | -O-CH₂-CH₃ | [9] |

| ~66 | -O-CH₂ -CH₃ | [9] |

| ~70 | -O-CH₂ -CH₂ -O- | [9] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for C-H and C-O bonds. The strong absorption in the 1150-1060 cm⁻¹ region is indicative of the C-O-C ether linkage.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (118.17 g/mol ). The fragmentation pattern will be characteristic of an ether, with common fragmentation pathways involving cleavage of the C-O and C-C bonds.

Metabolic Pathway

No specific signaling pathways involving this compound have been described in the scientific literature. However, based on the metabolism of other glycol ethers, a plausible metabolic pathway can be proposed.[19] The metabolism of ethers typically involves oxidation reactions catalyzed by cytochrome P450 enzymes.

This proposed pathway illustrates the likely biotransformation of this compound in the body. Phase I metabolism involves the oxidation of one of the ethyl groups to an alcohol, which is then further oxidized to an aldehyde and then a carboxylic acid. This more polar metabolite can then undergo Phase II conjugation to form a water-soluble conjugate that is more easily excreted.

Experimental Workflows

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical procedures should be carried out by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions. The information provided herein is based on publicly available data and may not be exhaustive.

References

- 1. spectrabase.com [spectrabase.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. biosynth.com [biosynth.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. This compound(629-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Ethylene glycol diethyl ether | C6H14O2 | CID 12375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solved Critical thinking questions 1. Assign the peaks of | Chegg.com [chegg.com]

- 9. C-13 nmr spectrum of ethoxyethane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethoxyethane doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. d.web.umkc.edu [d.web.umkc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Mixing Electrolyte for Ion-Lithium Batteries - Jongia Mixing Technology [jongia.com]

- 17. CN102637901B - Electrolyte for lithium ion battery and preparation method thereof - Google Patents [patents.google.com]

- 18. This compound | CAS#:629-14-1 | Chemsrc [chemsrc.com]

- 19. researchgate.net [researchgate.net]

ethylene glycol diethyl ether synthesis methods

An In-depth Technical Guide to the Synthesis of Ethylene Glycol Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for ethylene glycol diethyl ether (EGEE), a versatile solvent utilized in numerous chemical applications. This document details the core synthetic routes, presents comparative quantitative data, outlines detailed experimental protocols, and visualizes the reaction pathways.

Core Synthesis Methodologies

The production of ethylene glycol diethyl ether is predominantly achieved through two principal synthetic routes:

-

Direct Catalytic Etherification: This process involves the direct reaction of ethylene glycol with ethanol in the presence of an acid catalyst. This method is often favored in industrial settings due to its atom economy. A variety of solid acid catalysts, such as zeolites and ion-exchange resins, are employed to facilitate the reaction and simplify catalyst separation.[1][2]

-

Williamson Ether Synthesis: A classic and highly reliable method for forming ethers, this synthesis proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] For EGEE, this can be adapted in several ways, most commonly by reacting sodium ethoxide with a 1,2-dihaloethane or by the reaction of ethylene glycol with an ethyl halide in the presence of a strong base.[5]

Quantitative Data Presentation

The following tables summarize key quantitative data from various reported synthesis methods, allowing for a clear comparison of reaction conditions and outcomes.

Table 1: Direct Catalytic Etherification of Glycols with Ethanol

| Catalyst | Glycol Reactant | Molar Ratio (Glycol:EtOH) | Temperature (°C) | Pressure (MPa) | Time (h) | Glycol Conversion (%) | Product Selectivity (%) |

| HZSM-5 (modified)[1] | Ethylene Glycol | 1:4 | 180 | 7 | 4 | 69.17 | 25.13 (for Diethyl Ether) |

| Amberlyst-15[2] | Diethylene Glycol | 1:6 | 150 | Autogenous | 2 | 67.1 | 66.1 (for Monoethyl Ether) |

| AlCl₃[6] | Ethylene Glycol | 1:4 | 260 | 6 | 4 | 38.8 | 59.9 (for Monoethyl Ether) |

| 12-Tungstophosphoric Acid[7] | Diethylene Glycol | 2:1 | 180–200 | 5.0 | 2.5 | 92 | 73.5 (for Monoethyl Ether) |

Table 2: General Conditions for Williamson Ether Synthesis

| Base | Alkylating Agent | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |

| Sodium Hydroxide / Potassium Hydroxide[3] | Primary Alkyl Halide | Acetonitrile, DMF | 50–100 | 1–8 | 50–95 |

| Sodium Hydride[8] | Primary Alkyl Halide | DMF | Room Temp | - | High |

| Sodium Metal[5] | Ethyl Chloride | Ethanol | Room Temp → Reflux | - | Good |

Experimental Protocols

Method 1: Direct Catalytic Etherification using a Solid Acid Catalyst

This protocol is based on the conditions reported for the etherification of ethylene glycol with ethanol using a modified HZSM-5 zeolite catalyst.[1]

Materials:

-

Ethylene glycol (anhydrous)

-

Ethanol (absolute)

-

Modified HZSM-5 catalyst (e.g., n(SiO₂)/n(Al₂O₃) = 25, modified with 0.5 mol·L⁻¹ ammonium sulfate)[1]

-

High-pressure autoclave reactor with stirring mechanism

-

Nitrogen gas for purging

Procedure:

-

Catalyst Preparation: Prepare the modified HZSM-5 catalyst by impregnation with ammonium sulfate solution, followed by drying and calcination as per standard procedures.

-

Reactor Charging: In a high-pressure autoclave, charge ethylene glycol and absolute ethanol in a 1:4 molar ratio. Add the prepared HZSM-5 catalyst (e.g., 1-5% by weight of reactants).

-

Inerting: Seal the reactor and purge thoroughly with nitrogen gas 3-5 times to remove air.

-

Reaction: Pressurize the reactor with nitrogen to 7 MPa. Begin stirring and heat the reactor to 180°C. Maintain these conditions for 4 hours.

-

Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Carefully vent the pressure.

-

Product Recovery: Open the reactor and recover the liquid mixture. Separate the solid catalyst by filtration.

-

Purification: The crude product mixture, containing EGEE, ethylene glycol monoethyl ether, unreacted starting materials, and water, is purified by fractional distillation to isolate the ethylene glycol diethyl ether fraction.

Method 2: Williamson Ether Synthesis

This protocol describes the synthesis of ethylene glycol diethyl ether from ethanol and 1,2-dichloroethane.

Materials:

-

Absolute ethanol

-

Sodium metal

-

1,2-dichloroethane (anhydrous)

-

Anhydrous diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Alkoxide Formation:

-

Set up a three-necked round-bottom flask with a reflux condenser (with a drying tube) and a dropping funnel, under a nitrogen atmosphere.

-

Place absolute ethanol in the flask.

-

Carefully add small, clean pieces of sodium metal (2 molar equivalents relative to 1,2-dichloroethane) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper venting.

-

Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol.

-

-

Etherification Reaction:

-

Cool the sodium ethoxide solution in an ice bath.

-

Slowly add 1,2-dichloroethane (1 molar equivalent) dropwise from the dropping funnel to the stirred sodium ethoxide solution.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add water to quench any unreacted sodium.

-

Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent (diethyl ether and any excess ethanol) using a rotary evaporator.

-

Purify the resulting crude liquid by fractional distillation to obtain pure ethylene glycol diethyl ether.

-

Mandatory Visualizations

Caption: Pathway for the direct catalytic etherification of ethylene glycol.

Caption: Experimental workflow for the Williamson synthesis of EGEE.

References

- 1. researchgate.net [researchgate.net]

- 2. CN111233635A - Synthesis method of diethylene glycol monoethyl ether - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

physical and chemical properties of diethyl cellosolve

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Cellosolve

Foreword: This document provides a comprehensive technical overview of Diethyl Cellosolve (Ethylene Glycol Diethyl Ether), intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the core physical and chemical properties, outlines standard experimental protocols for their determination, and discusses key safety and handling considerations.

Introduction to Diethyl Cellosolve

Diethyl Cellosolve, systematically known as 1,2-diethoxyethane and also marketed as Ethyl Glyme, is a glycol ether widely utilized as a solvent in industrial and laboratory settings. Its molecular structure, featuring both ether linkages and terminal ethyl groups, imparts a unique solvency profile, allowing it to dissolve a diverse range of substances including oils, resins, waxes, and nitrocellulose.[1][2] It is a clear, colorless liquid characterized by a faint, sweetish, ether-like odor.[1][3]

Physical Properties

The physical characteristics of Diethyl Cellosolve are summarized in the table below. These properties are fundamental to its application as a solvent and in process chemistry, dictating its behavior under various temperature and pressure conditions.

Table 1: Physical Properties of Diethyl Cellosolve (CAS: 629-14-1)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [1][3] |

| Molecular Weight | 118.17 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Faint, sweetish, ether-like | [1][5][6] |

| Boiling Point | 121 °C (at 760 mm Hg) | [3][4][5] |

| Melting Point | -74 °C | [3][4][5] |

| Density | 0.842 g/mL (at 20-25 °C) | [3][4][5] |

| Vapor Pressure | 9.0 - 9.4 mm Hg (at 20 °C) | [3][4][5] |

| Vapor Density | 4.07 (Air = 1) | [7] |

| Refractive Index | 1.3923 (at 20 °C) | [3][4] |

| Heat of Vaporization | 36.28 kJ/mol (at 119.4 °C) | [1] |

| LogP (log Kow) | 0.66 | [1] |

Chemical Properties and Reactivity

The chemical behavior of Diethyl Cellosolve is primarily defined by its ether linkages. While generally stable, it exhibits reactivity under specific conditions and possesses hazards that require careful management.

Table 2: Chemical and Safety Properties of Diethyl Cellosolve

| Property | Value / Description | Reference(s) |

| Water Solubility | 34 g/L; Slightly soluble | [3][4] |

| Flash Point | 35 °C (95 °F) [Closed Cup] | [1][5][6] |

| Autoignition Temp. | 235 °C (455 °F) | [8] |

| Lower Explosive Limit | 1.8% | [8] |

| Upper Explosive Limit | 16% | [8] |

| Chemical Stability | Stable under recommended storage conditions. | [7] |

Reactivity Profile

Diethyl Cellosolve is incompatible with strong oxidizing agents and strong acids.[7][9] Reactions with these substances can be vigorous and potentially hazardous. It is generally non-corrosive to glass.[7]

Peroxide Formation

A critical chemical hazard associated with Diethyl Cellosolve, like many ethers, is its tendency to form explosive peroxides upon exposure to atmospheric oxygen, a process accelerated by light and heat.[7] Over time, especially in containers that have been opened, these peroxides can accumulate to dangerous concentrations.[10] If the solvent is distilled, the less volatile peroxides can concentrate in the distillation residue, creating a severe explosion risk.[11]

Key Handling Precautions:

-

Store in sealed, air-impermeable, light-resistant containers, preferably the original manufacturer's container.[11]

-

Label containers with the date of receipt and the date of first opening.[11]

-

Test for the presence of peroxides before distillation or evaporation, and if peroxides are present, they must be removed.

-

Discard the chemical after the recommended storage period (typically 12 months after opening for this class of solvent) or if visual signs of crystallization are observed.[12]

References

- 1. store.astm.org [store.astm.org]

- 2. aa6kj.hopto.org [aa6kj.hopto.org]

- 3. filab.fr [filab.fr]

- 4. ASTM D56 (Flash Point – Tag Closed Cup) – SPL [spllabs.com]

- 5. mastrad.com [mastrad.com]

- 6. pentyllabs.com [pentyllabs.com]

- 7. Ethylene Glycol Diethyl Ether MSDS/SDS | Supplier & Distributor [adress-chemical.com]

- 8. asistandards.com [asistandards.com]

- 9. Ethylene glycol diethyl ether | C6H14O2 | CID 12375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. louisville.edu [louisville.edu]

- 11. vumc.org [vumc.org]

- 12. csupueblo.edu [csupueblo.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diethoxyethane (DEE), a member of the glycol ether family, is a versatile organic solvent with applications in various industrial and pharmaceutical fields.[1][2] Its utility is intrinsically linked to its molecular structure and bonding characteristics. This technical guide provides a comprehensive overview of the molecular architecture, conformational isomers, and bonding properties of this compound. Detailed experimental protocols for its synthesis and spectroscopic characterization are presented, alongside a summary of its key physicochemical properties. This document is intended to serve as a core reference for researchers and professionals working with or exploring the applications of this compound, particularly in the realm of drug development where it can be used as a solvent or excipient.[3][4][5]

Molecular Structure and Bonding

This compound (IUPAC name: this compound), also known as diethyl cellosolve or ethylene glycol diethyl ether, is an organic compound with the chemical formula C₆H₁₄O₂.[6][7][8][9] The molecule consists of a central two-carbon ethane backbone with an ethoxy group (-OCH₂CH₃) attached to each carbon atom.

The bonding within the this compound molecule is characterized by single covalent bonds: carbon-carbon (C-C), carbon-hydrogen (C-H), and carbon-oxygen (C-O). The oxygen atoms each possess two non-bonding electron pairs (lone pairs). The geometry around the carbon atoms is tetrahedral, consistent with sp³ hybridization. The C-O-C bond angle within the ethoxy groups is expected to be slightly larger than the tetrahedral angle of 109.5° due to the steric repulsion between the ethyl groups.

Conformational Isomerism

A critical aspect of the molecular structure of this compound is its conformational flexibility, arising from rotation around the central C-C bond and the C-O bonds. Similar to other 1,2-disubstituted ethanes, this compound is expected to exist as a mixture of conformational isomers, primarily the anti (or trans) and gauche conformers.[10][11][12] Studies on the analogous molecule, 1,2-dimethoxyethane, have identified different conformers in the gas phase through microwave spectroscopy.[13] Raman spectroscopy has also been employed to study the conformational equilibrium of 1,2-dimethoxyethane in the liquid phase and in aqueous solutions.[14]

-

Anti (Trans) Conformer: In this arrangement, the two ethoxy groups are positioned on opposite sides of the central C-C bond, resulting in a dihedral angle of approximately 180°. This conformation is generally the most stable in the gas phase due to minimized steric hindrance.

-

Gauche Conformer: In the gauche conformation, the ethoxy groups are adjacent to each other, with a dihedral angle of approximately 60°. While sterically less favorable than the anti conformer, the gauche form can be stabilized by the "gauche effect" in some cases, and its population can increase in polar solvents.[15]

The relative populations of these conformers can be influenced by temperature and the surrounding medium (solvent).[14]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O₂ | [6][7][8] |

| Molecular Weight | 118.17 g/mol | [7][8][16] |

| CAS Number | 629-14-1 | [6][16][17] |

| Appearance | Colorless liquid | [6] |

| Melting Point | -74 °C | [6] |

| Boiling Point | 121-122 °C | [6] |

| Density | 0.842 g/cm³ at 20 °C | [6] |

| Refractive Index | 1.392 at 20 °C | [6] |

| Dipole Moment | 1.86 D | [6] |

| Solubility in Water | 34 g/L at 20 °C | [17] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

This compound can be synthesized via the Williamson ether synthesis, a robust method for the preparation of ethers.[18][19][20] This reaction proceeds through an Sₙ2 mechanism involving the reaction of an alkoxide with a primary alkyl halide.[19]

Reaction Scheme:

2 CH₃CH₂ONa + BrCH₂CH₂Br → CH₃CH₂OCH₂CH₂OCH₂CH₃ + 2 NaBr

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

1,2-Dibromoethane

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate

-

Standard reflux and distillation glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to an excess of anhydrous ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium ethoxide.

-

Ether Synthesis: To the freshly prepared sodium ethoxide solution, add 1,2-dibromoethane dropwise from the dropping funnel with stirring. After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing distilled water. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash them with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation. The crude this compound can then be purified by fractional distillation.

Spectroscopic Characterization

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show a triplet corresponding to the methyl protons (-CH₃), a quartet for the methylene protons of the ethoxy group (-OCH₂CH₃), and a singlet for the central ethylene bridge protons (-OCH₂CH₂O-).[4]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: As a neat liquid, a drop of this compound can be placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[21][22][23][24]

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Spectrum: The IR spectrum will be dominated by strong C-O stretching vibrations in the region of 1150-1085 cm⁻¹. C-H stretching vibrations will be observed around 2950-2850 cm⁻¹, and C-H bending vibrations will appear in the 1470-1350 cm⁻¹ region.[25]

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the non-polar bonds and the overall molecular skeleton.

Procedure:

-

Sample Preparation: A sample of liquid this compound is placed in a glass capillary tube or a cuvette.

-

Data Acquisition: A laser is used as the excitation source, and the scattered light is collected and analyzed.

-

Expected Spectrum: The Raman spectrum will show characteristic bands for C-C and C-O stretching, as well as CH₂, and CH₃ bending and rocking modes. Raman spectroscopy is particularly useful for studying the conformational isomers of this compound, as the vibrational modes of the anti and gauche conformers will differ.[14][26][27][28]

Applications in Drug Development

Glycol ethers, including this compound, are utilized in the pharmaceutical industry primarily as solvents and excipients in various formulations.[3][4][5] Their amphiphilic nature allows them to dissolve a wide range of active pharmaceutical ingredients (APIs), including both polar and non-polar compounds. This property is particularly valuable in the formulation of liquid dosage forms and topical preparations.[13] Furthermore, their ability to enhance the solubility of poorly water-soluble drugs can improve bioavailability.[13] It is important to consider the toxicological profile of any glycol ether used in pharmaceutical applications.[29][30]

Conclusion

This compound possesses a well-defined molecular structure characterized by covalent bonding and significant conformational flexibility. Its properties as a solvent are a direct consequence of its molecular architecture, particularly the presence of ether linkages. A thorough understanding of its structure, bonding, and physicochemical properties is essential for its effective and safe use in research and industrial applications, including the formulation of pharmaceutical products. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important compound.

References

- 1. GSRS [precision.fda.gov]

- 2. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Ethylene glycol diethyl ether(629-14-1) 1H NMR [m.chemicalbook.com]

- 5. 1,2-Dimethoxyethane(110-71-4) 1H NMR [m.chemicalbook.com]

- 6. CAS:629-14-1|this compound - Drug Delivery [ebclink.com]

- 7. CID 134345999 | C12H28O4 | CID 134345999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ethane, 1,2-diethoxy- [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fig.if.usp.br [fig.if.usp.br]

- 16. This compound | 629-14-1 | FD175611 | Biosynth [biosynth.com]

- 17. This compound, 98% | Fisher Scientific [fishersci.ca]

- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 19. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. researchgate.net [researchgate.net]

- 24. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 25. Ethane, 1,2-diethoxy- [webbook.nist.gov]

- 26. A Raman spectroscopic study of organic electrolyte solutions based on binary solvent systems of ethylene carbonate with low viscosity solvents which dissolve different lithium salts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

- 29. Glycol ethers: New toxicological data - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility of 1,2-Diethoxyethane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals